1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Description
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Properties
IUPAC Name |
5-amino-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9-8-4-2-1-3-7(8)5-6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJOGPWJTLUXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624636 | |
| Record name | 1-Amino-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253185-43-2 | |
| Record name | 1-Amino-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
1H-benzo[d]azepin-2(3H)-one
1-amino-4,5-dihydro-1H-benzo[d]azepine
1-amino-3H-benzo[d]azepin-2-one
Highlighting its Uniqueness: Its unique structure allows for diverse chemical modifications, enabling the development of a wide range of derivatives with potential therapeutic applications. The combination of its core structure with different functional groups can lead to compounds with novel and enhanced biological activities.
1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a versatile and promising compound with wide-ranging applications in multiple scientific fields. Its distinct chemical properties and potential for modification make it a valuable subject for ongoing research.
Biological Activity
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews its biological activities, focusing on its neuroprotective effects, antioxidant properties, and interactions with GABA receptors.
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.21 g/mol
- CAS Number : 253185-43-2
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of various benzodiazepine derivatives, including this compound. A notable investigation involved assessing the compound's effects on human neuroblastoma SH-SY5Y cells exposed to oxidative stress induced by hydrogen peroxide (H₂O₂). The findings indicated that this compound significantly reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential (ΔΨm), which are critical factors in neuronal health.
Table 1: Neuroprotective Activity Summary
| Compound | Cell Line | Treatment | Outcome |
|---|---|---|---|
| This compound | SH-SY5Y | H₂O₂ exposure | Reduced ROS, improved ΔΨm |
| 4-phenyl-1H-benzodiazepin-2(3H)-one | SH-SY5Y | H₂O₂ exposure | Significant neuroprotection |
Antioxidant Properties
The antioxidant activity of benzodiazepine derivatives has been evaluated using assays such as DPPH and FRAP. Compounds similar to this compound demonstrated low cytotoxicity while exhibiting promising antioxidant capabilities. These properties suggest potential for developing therapeutic agents aimed at neurodegenerative diseases characterized by oxidative stress.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | FRAP (µM FeSO₄) |
|---|---|---|
| Curcumin | 5.0 | 200 |
| This compound | 15.0 | 150 |
Interaction with GABA Receptors
The interaction of benzodiazepine derivatives with GABA(A) receptors has been extensively studied. Research indicates that certain derivatives can act as agonists or inverse agonists at these receptors, influencing their pharmacological profiles. The substitution patterns on the benzodiazepine ring significantly affect receptor affinity and activity.
Table 3: GABA Receptor Activity
| Compound | GABA(A) Receptor Type | Activity Type |
|---|---|---|
| Flunitrazepam | Phasic Inhibition | Full Agonist |
| Clobazam | Tonic Inhibition | Antiepileptic |
Case Study: Neuroprotection in Parkinson's Disease Models
In a study investigating the effects of various benzodiazepine derivatives on models of Parkinson's disease, compound 18 (a derivative of the benzodiazepine family) exhibited significant neuroprotection against mitochondrial dysfunction and oxidative stress. This was evidenced by reduced lipid peroxidation levels and improved glutathione levels in treated cells compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
